tucidinostat

Description

Overview of Histone Deacetylases (HDACs) as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and, typically, transcriptional repression. frontiersin.orgnih.govnih.govcancer-research-network.comnih.gov This process is counteracted by histone acetyltransferases (HATs), which add acetyl groups, promoting a relaxed chromatin state and gene activation. frontiersin.orgnih.gov The delicate balance between histone acetylation and deacetylation is essential for normal cellular functions, including transcriptional regulation, cell cycle progression, DNA damage response, apoptosis, and metabolism. frontiersin.orgnih.govnih.govamegroups.org Given their fundamental role in these processes, HDACs have become significant therapeutic targets in cancer, as their aberrant activity is frequently observed in various malignancies. nih.govnih.govamegroups.org

Role of Epigenetic Dysregulation in Oncogenesis

Aberrant epigenetic modifications, particularly those involving HDACs, are frequently found in human malignancies and play pivotal roles in tumorigenesis. nih.govnih.govfrontiersin.org In cancer cells, overexpression or dysregulation of HDACs can lead to the transcriptional silencing of tumor suppressor genes, promoting uncontrolled cell proliferation, angiogenesis, and increased cell migration and invasion. frontiersin.orgnih.govnih.govoaepublish.com For instance, HDACs can downregulate the activity of tumor suppressor proteins like p53 and modulate the activity of transcription factors such as c-Myc and NF-κB, thereby contributing to cancer cell survival and progression. frontiersin.orgnih.gov Furthermore, epigenetic dysregulation mediated by HDACs can influence drug resistance phenotypes in cancer. oaepublish.com

Classification and Selectivity of Histone Deacetylase Inhibitors

Eighteen human HDAC enzymes have been identified and are broadly classified into four main classes based on their homology to yeast HDACs: Class I (HDAC1, -2, -3, -8), Class II (subdivided into Class IIa: HDAC4, -5, -7, -9; and Class IIb: HDAC6, -10), Class III (sirtuins, SIRT1-7), and Class IV (HDAC11). wikipedia.orgnih.govresearchgate.netaacrjournals.org While Class I, II, and IV HDACs are zinc-dependent, Class III sirtuins require NAD+ as a cofactor. cancer-research-network.comnih.govaacrjournals.org

Histone deacetylase inhibitors (HDACIs) are categorized into several structural classes, including hydroxamic acids, cyclic peptides, aliphatic acids, and benzamides. nih.govresearchgate.netnih.gov These inhibitors exert their anticancer effects by binding to and inhibiting HDAC enzymes, which leads to increased acetylation of histone and non-histone proteins. nih.govnih.gov This, in turn, can result in chromatin relaxation, altered gene expression, cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.govnih.gov The development of HDACIs has progressed from pan-inhibitors, which target multiple HDAC isoforms, to more subtype-selective agents, aiming to enhance efficacy and reduce potential off-target effects. amegroups.orgfrontiersin.org

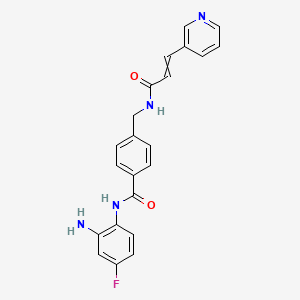

Structure

3D Structure

Properties

Molecular Formula |

C22H19FN4O2 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(2-amino-4-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) |

InChI Key |

SZMJVTADHFNAIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |

Origin of Product |

United States |

Tucidinostat: a Subtype Selective Histone Deacetylase Inhibitor

Chemical Structure and Classification

This compound is classified as a benzamide (B126) derivative. nih.govhiv.govguidetopharmacology.orgwikipedia.orgamegroups.orgmedkoo.com Its chemical structure is N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide. nih.govhiv.govwikipedia.orguni.lu This compound represents a subtype-selective HDAC inhibitor. frontiersin.orgamegroups.orggntbm.com.twnih.gov

Specific Inhibition Profile (e.g., HDAC1, HDAC2, HDAC3, HDAC10)

Mechanism of Action

As an HDAC inhibitor, this compound primarily functions by binding to and inhibiting specific HDAC enzymes. nih.govmedkoo.com This inhibition leads to an increase in the acetylation levels of histone proteins, particularly histone H3. medkoo.com The resulting hyperacetylation of histones promotes chromatin relaxation, making previously repressed genes more accessible for transcription and leading to their activation. researchgate.nethiv.gov Beyond its effects on histones, this compound also influences non-histone proteins. wikipedia.org It has been shown to inhibit the expression of kinases involved in the PI3K/Akt and MAPK/Ras signaling pathways, which are critical for cell survival and proliferation. nih.govmedkoo.com These actions can result in cell cycle arrest and the induction of apoptosis in susceptible tumor cells, thereby inhibiting their proliferation. nih.govmedkoo.comnih.gov Furthermore, research indicates that this compound can induce oxidative stress, autophagy, and activate immune responses, contributing to its broader anti-cancer effects. nih.gov It stimulates human immune cell-mediated tumor cell killing activity by increasing the expression of genes and proteins involved in natural killer (NK) cell functions. cancer-research-network.com

Selectivity Profile

This compound exhibits subtype selectivity, primarily inhibiting Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3. cancer-research-network.comfrontiersin.orgnih.govhiv.govguidetopharmacology.orgwikipedia.orgscispace.comamegroups.orgmedkoo.comgntbm.com.twnih.govnih.govnih.gov Additionally, it demonstrates activity against Class IIb HDAC10. cancer-research-network.comfrontiersin.orgnih.govhiv.govguidetopharmacology.orgwikipedia.orgscispace.comamegroups.orgmedkoo.comgntbm.com.twnih.govnih.govnih.gov In contrast, this compound shows less activity on HDAC8 and HDAC11, and no discernible effect on HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9. cancer-research-network.com This selective inhibition profile is a key characteristic of this compound, distinguishing it from pan-HDAC inhibitors. frontiersin.orgamegroups.org

Table: this compound's HDAC Selectivity Profile

| HDAC Class | HDAC Isoforms Inhibited by this compound | Specificity/Effect | Citation |

| Class I | HDAC1, HDAC2, HDAC3 | Inhibits | cancer-research-network.comfrontiersin.orgnih.govhiv.govguidetopharmacology.orgwikipedia.orgscispace.comamegroups.orgmedkoo.comgntbm.com.twnih.govnih.govnih.gov |

| Class IIb | HDAC10 | Inhibits | cancer-research-network.comfrontiersin.orgnih.govhiv.govguidetopharmacology.orgwikipedia.orgscispace.comamegroups.orgmedkoo.comgntbm.com.twnih.govnih.govnih.gov |

| Class I | HDAC8 | Less active | cancer-research-network.com |

| Class IV | HDAC11 | Less active | cancer-research-network.com |

| Class IIa | HDAC4, HDAC5, HDAC6, HDAC7, HDAC9 | No effect | cancer-research-network.com |

Preclinical Research Findings

Preclinical studies have demonstrated that this compound possesses broad-spectrum antitumor activity both in vitro and in vivo. cancer-research-network.comnih.gov It has shown efficacy against various human-derived tumor cell lines, including HL-60, U2OS, and LNCaP. cancer-research-network.com In vivo studies have indicated that this compound can dose-dependently reduce tumor size in mice models bearing HCT-8 colorectal carcinoma, A549 lung carcinoma, BEL-7402 liver carcinoma, and MCF-7 breast carcinoma xenografts. cancer-research-network.com

The biological effects observed in preclinical settings include the induction of apoptosis, oxidative stress, and cell cycle arrest. amegroups.orgnih.govnih.gov this compound has also been shown to reverse epithelial-mesenchymal transitions (EMT), which are associated with cancer progression and drug resistance, and can overcome drug resistance in cancer cells. amegroups.org Furthermore, its ability to enhance immune cell-mediated antitumor activity, particularly through natural killer (NK) cells and antigen-specific CD8+ T-lymphocytes, suggests a role in modulating the tumor microenvironment towards an anti-cancer phenotype. cancer-research-network.comamegroups.orgnih.gov

Acetylation of Non-Histone Proteins and Its Functional Consequences (e.g., p53, BCL6)

The modulation of non-histone protein acetylation is a critical aspect of this compound's mechanism of action, impacting key cellular processes such as cell cycle regulation, apoptosis, and gene transcription. This section details the functional consequences of this compound-induced acetylation on prominent non-histone proteins, specifically p53 and BCL6.

p53 Acetylation

The tumor suppressor protein p53 is a crucial transcription factor whose activity is tightly regulated by various post-translational modifications, including acetylation researchgate.netmdpi.com. Acetylation of p53 is a reversible enzymatic process that occurs in response to cellular stressors like DNA damage and genotoxic stress, and it is indispensable for p53's transcriptional activity researchgate.net. Histone acetyltransferases (HATs), such as p300/CBP, acetylate p53 at multiple lysine (B10760008) residues within its C-terminal regulatory domain, which strongly correlates with increased protein stabilization and activation researchgate.net. Other HATs, including HMOF and TIP60, are involved in p53 acetylation at lysine 120 (K120) in the DNA-binding domain researchgate.netmdpi.com.

The acetylation of p53 by p300/CBP and PCAF promotes an open conformation of the protein, enhancing its ability to bind DNA and activate transcription, which subsequently leads to cell cycle arrest and/or apoptosis mdpi.com. Specifically, K120 acetylation mediated by TIP60 and MOF has been shown to selectively increase p53 binding to promoters of apoptotic genes, thereby inducing cell death mdpi.com. Conversely, MOZ-mediated K120 acetylation of p53 specifically promotes senescence by enhancing the transactivation of the p21 promoter mdpi.com.

Research findings indicate that this compound can significantly impact the p53 pathway. Studies have demonstrated that this compound up-regulates the expression levels of acetylated p53, nuclear p53, and total p53 researchgate.netresearchgate.net. This increased acetylation of p53 leads to downstream effects, including the up-regulation of pro-apoptotic and cell cycle arrest-related proteins such as p21, Bax, and Cleaved Caspase-3, while simultaneously down-regulating anti-apoptotic proteins like Cyclin D1 and Bcl-2 researchgate.netresearchgate.net. This suggests that this compound's tumor-suppressive functions are, in part, mediated through the enhancement of p53 lysine acetylation.

| Target Protein/Gene | Effect of this compound/HDAC Inhibition | Functional Consequence | Reference |

|---|---|---|---|

| p53 (Acetylation) | Increased acetylation levels (e.g., acetyl-p53, nuclear p53, total p53) | Enhanced protein stabilization and activation; promotion of open conformation for DNA binding; increased transcriptional activity | researchgate.netmdpi.comresearchgate.net |

| p21 | Up-regulation of expression | Induction of cell cycle arrest | researchgate.netmdpi.comresearchgate.net |

| Bax | Up-regulation of expression | Promotion of apoptosis | researchgate.netresearchgate.net |

| Cleaved Caspase-3 | Up-regulation of expression | Execution of apoptosis | researchgate.netresearchgate.net |

| Cyclin D1 | Down-regulation of expression | Inhibition of cell cycle progression | researchgate.netresearchgate.net |

| Bcl-2 | Down-regulation of expression | Promotion of apoptosis | researchgate.netresearchgate.net |

BCL6 Acetylation

The B-cell lymphoma 6 (BCL6) proto-oncogene encodes a zinc finger transcription factor that functions as a sequence-specific transcriptional repressor genecards.orgnih.gov. BCL6 plays a crucial role in germinal center formation and is frequently implicated in the pathogenesis of B-cell lymphomas nih.gov. The activity of BCL6 is regulated by acetylation. The co-activator p300 binds to and acetylates BCL6 in vivo, leading to the inactivation of its transcriptional repressor function genecards.orgnih.govpagepress.org.

Acetylation of BCL6 disrupts its ability to recruit histone deacetylases (HDACs), which in turn hinders its capacity to repress transcription and induce cell transformation nih.gov. Under physiological conditions, BCL6 undergoes acetylation in normal germinal-center B cells and in germinal center-derived B-cell tumors nih.gov. The balance of BCL6 acetylation levels is controlled by both HDAC-dependent and SIR2-dependent pathways nih.gov.

Pharmacological inhibition of HDACs, such as with this compound, leads to the accumulation of inactive, acetylated BCL6 nih.gov. This accumulation of acetylated BCL6 results in cell-cycle arrest and apoptosis in B-cell lymphoma cells, highlighting a novel mechanism for therapeutic intervention nih.gov. Furthermore, HDACs are known to regulate the expression of BCL6, which is involved in cell survival and differentiation in B-cell lymphoma researchgate.net.

| Target Protein | Effect of this compound/HDAC Inhibition | Functional Consequence | Reference |

|---|---|---|---|

| BCL6 (Acetylation) | Increased acetylation levels; accumulation of inactive acetylated BCL6 | Disruption of BCL6's ability to recruit HDACs; hindrance of transcriptional repressor function; inhibition of cell transformation | genecards.orgnih.govpagepress.org |

| BCL6 (Expression) | Regulation of expression | Impact on cell survival and differentiation in B-cell lymphoma | researchgate.net |

| Cell Cycle | Induction of cell-cycle arrest | Inhibition of cancer cell proliferation | nih.gov |

| Apoptosis | Induction of apoptosis | Promotion of cancer cell death | nih.gov |

Cellular and Biochemical Effects of Tucidinostat in Oncological Contexts

Induction of Cellular Differentiation

Cellular differentiation is a fundamental biological process through which less specialized cells become more specialized. In the context of cancer, aberrant differentiation or a block in differentiation pathways is a hallmark of many malignancies, contributing to uncontrolled proliferation and the maintenance of a stem-like state in tumor cells nih.govdoi.org. Therapies that can induce cancer cells to differentiate into a more mature, less proliferative, or even senescent state represent a promising strategy in oncology.

Tucidinostat (B48606), a novel subtype-selective histone deacetylase (HDAC) inhibitor, exerts its anti-cancer effects, in part, by modulating gene expression patterns through epigenetic reprogramming, which includes the induction of cellular differentiation nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. This compound specifically targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 researchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov. By inhibiting these HDACs, this compound promotes the acetylation of histones and non-histone proteins, thereby altering chromatin structure and gene accessibility, leading to the re-expression of silenced genes critical for differentiation or the repression of genes that drive tumorigenesis and progression nih.govfrontiersin.orgresearchgate.netamegroups.org.

Detailed Research Findings

Research has demonstrated this compound's capacity to induce differentiation across various oncological contexts:

Myeloid Differentiation in Acute Myeloid Leukemia (AML): this compound has been shown to reverse aberrant myeloid differentiation, a key characteristic of certain leukemias. In studies involving human CD34+ cells expressing oncogenic CR fusions (such as CPSF6-RARγ, associated with RARG-fusion acute myeloid leukemia), this compound was observed to counteract the block in differentiation. Specifically, treatment with this compound led to a significant increase in the percentage of CD66+ cells, a marker indicative of myeloid differentiation, in these aberrant cell populations. Furthermore, this compound reversed the trans-repression of the PU.1 promoter, a critical transcription factor essential for myeloid differentiation, which is often suppressed in leukemic cells researchgate.net. This suggests that this compound can restore the expression of key genes required for proper cellular maturation.

Table 1: Effects of this compound on Myeloid Differentiation Markers in CD34+ AML Cells (Illustrative Data)

| Treatment Group | Percentage of CD66+ Cells (Mean ± SD) | PU.1 Promoter Activity (Relative Expression) |

| Untreated CD34+-CR Cells | Low | Suppressed |

| This compound-Treated CD34+-CR Cells | Significantly Increased researchgate.net | Reversed Trans-repression researchgate.net |

| HDAC3 shRNA-Treated CD34+-CR Cells (Control) | Increased researchgate.net | N/A |

Note: Data are illustrative based on research findings indicating significant changes. Specific numerical values for mean ± SD and relative expression would depend on the particular study and experimental conditions researchgate.net.

Differentiation of Tumor Stem Cells: Beyond its general effects on cancer cells, this compound has been reported to facilitate the differentiation of tumor stem cells. This action is crucial as tumor stem cells are often resistant to conventional therapies and contribute to tumor recurrence and metastasis. By promoting their differentiation, this compound may help in depleting this highly malignant subpopulation and potentially reinstate drug sensitivity in otherwise resistant tumor cells researchgate.net.

Modulation of Osteoclast Differentiation: In the context of multiple myeloma (MM), this compound demonstrated the ability to suppress osteoclast differentiation and resorption in vitro, and tumor-induced bone loss in vivo nih.gov. While osteoclasts are not cancer cells themselves, their aberrant activity contributes significantly to the pathology of MM, particularly bone lesions. This finding highlights this compound's broader influence on differentiation processes within the tumor microenvironment, impacting components that support tumor progression nih.gov.

Tucidinostat S Modulation of Intracellular Signaling Pathways

Inhibition of Pro-Survival and Proliferative Pathways

Tucidinostat (B48606) has been shown to inhibit the expression of kinases involved in major pro-survival and proliferative signaling cascades, contributing to its anticancer effects.

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates various cellular functions, including cell growth, proliferation, survival, and metabolism nih.gov. Over-activation of this pathway is frequently observed in numerous cancers nih.gov. This compound has been demonstrated to inhibit the PI3K/AKT signaling pathway nih.govnih.gov. For instance, studies on colon cancer cells have shown that this compound's anticancer effect is mediated, in part, through the inhibition of the PI3K pathway nih.gov. Research also indicates that this compound inhibits cell proliferation in K562 cells via the PI3K/AKT pathway glpbio.com.

Research Findings on PI3K/AKT Pathway Inhibition by this compound

| Cell Line/Cancer Type | Observed Effect on PI3K/AKT Pathway | Reference |

| Colon Cancer Cells | Inhibition of PI3K pathway | nih.gov |

| K562 Cells | Inhibition of PI3K/AKT pathway | glpbio.com |

The Mitogen-Activated Protein Kinase (MAPK)/Ras pathway is another fundamental signaling cascade that controls cell development, differentiation, proliferation, and apoptosis mdpi.com. Dysregulation of this pathway is implicated in a wide variety of leukemias and solid tumors mdpi.com. This compound has been found to inhibit the expression of kinases in the MAPK/Ras signaling pathway nih.gov. Its anticancer effect in colon cancer, for example, has been linked to the inhibition of the MAPK/Ras pathway nih.gov. Furthermore, this compound has shown antitumor effects in NK/T-cell lymphoma (NKTCL) cells by inhibiting the MAPK signaling pathway researchgate.net.

Research Findings on MAPK/Ras Pathway Inhibition by this compound

| Cell Line/Cancer Type | Observed Effect on MAPK/Ras Pathway | Reference |

| Colon Cancer Cells | Inhibition of MAPK/Ras pathway | nih.gov |

| NK/T-cell Lymphoma Cells | Inhibition of MAPK signaling pathway | researchgate.net |

The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway plays a critical role in cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various malignancies nih.gov. This compound has been shown to potently inhibit the tumorigenesis of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cells by inhibiting the JAK2/STAT3 signaling pathway nih.gov. Studies have also reported that this compound significantly upregulates suppressors of cytokine signaling 3 (SOCS3), while inhibiting STAT3 downstream genes involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1 .

Research Findings on JAK2/STAT3 Signaling Inhibition by this compound

| Cell Line/Cancer Type | Observed Effect on JAK2/STAT3 Signaling | Reference |

| MDS and AML Cells | Potent inhibition of JAK2/STAT3 signaling | nih.gov |

| Various Cancer Cells | Upregulation of SOCS3, inhibition of STAT3 downstream genes (c-Myc, Bcl-xL, Mcl-1) |

The WNT/β-catenin pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is frequently associated with various cancers, promoting cell proliferation and survival nih.govplos.org. While the provided search results did not directly state this compound's inhibition of the WNT/β-catenin pathway, HDAC inhibitors, as a class, can influence gene expression and signaling pathways researchgate.net. Further specific research would be needed to detail this compound's direct modulatory effects on the WNT/β-catenin pathway.

Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

Activation or Crosstalk with Antitumor-Associated Pathways

Beyond inhibiting pro-survival pathways, this compound has also been observed to activate or crosstalk with pathways that contribute to its antitumor effects.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of immune and inflammatory responses, and its dysregulation is implicated in chronic inflammatory conditions and cancers researchgate.netfrontiersin.org. This compound has been shown to reactivate latent HIV via the NF-κB signaling pathway hiv.gov. More importantly, in the context of its anticancer activity, this compound has been demonstrated to activate the NF-κB pathway, which contributes to its intrinsic anticancer activity nih.gov. This activation is mediated by the enhancement of CD8+ T cell recruitment through the upregulation of C-C motif chemokine ligand 5 (CCL5) nih.gov. The upregulation of CCL5 expression by this compound was abrogated upon pharmacological NF-κB inhibition, confirming the pathway's involvement nih.gov.

Research Findings on NF-κB Signaling Pathway Activation by this compound

| Observed Effect on NF-κB Signaling | Associated Outcome/Mechanism | Reference |

| Activation of NF-κB pathway | Reactivation of latent HIV | hiv.gov |

| Activation of NF-κB pathway | Enhancement of CD8+ T cell recruitment via CCL5 upregulation | nih.gov |

Preclinical Antitumor Efficacy of Tucidinostat

In Vivo Studies Using Preclinical Animal Models

Assessment of Tumor Growth Inhibition and Regression

Tucidinostat (B48606) has demonstrated robust antitumor efficacy in both in vitro and in vivo preclinical settings. Its mechanism of action involves inducing apoptosis, oxidative stress, and cell cycle arrest in cancer cells nih.govhaematologica.orgamegroups.orgguidetomalariapharmacology.org. Studies have shown that this compound effectively inhibits the proliferation and viability of diverse cancer cell lines, including those derived from adult T-cell leukemia/lymphoma (ATLL), with half-maximal inhibitory concentrations (IC50) typically in the single-digit micromolar range biomedres.us. Notably, this compound exhibits selectivity, showing minimal toxicity to non-transformed cells at significantly higher concentrations (IC50 ≥ 100 micromolar) biomedres.us.

In vivo, this compound has exhibited dose-dependent antitumor activity across a panel of mouse and human xenograft models, leading to substantial tumor growth inhibition without inducing weight loss or overt signs of toxicity biomedres.us. Its efficacy has been reported in preclinical models of pancreatic cancer, colon cancer, hepatocellular carcinoma, leukemias, and breast cancer amegroups.orgguidetomalariapharmacology.org.

The tumor-suppressive effects of this compound are attributed to its epigenetic modulating capabilities. It promotes the accumulation of acetylated histones H3 and H4 within tumor cells, which in turn can upregulate the expression of various tumor suppressor genes, such as p53 and p21 guidetomalariapharmacology.org. Furthermore, this compound has been shown to interfere with growth factor signaling pathways, for instance, by reducing the phosphorylation of MEK, ERK, AKT, and ERα in ER+ breast cancer cells following epidermal growth factor stimulation amegroups.org.

Beyond its activity as a monotherapy, this compound has shown significant synergistic effects when combined with other therapeutic agents, enhancing tumor growth inhibition and regression. For example, in hormone receptor-positive (HR+) breast cancer, the combination of this compound with exemestane (B1683764) has been investigated as a strategy to overcome resistance to endocrine therapy nih.govamegroups.orgguidetomalariapharmacology.org. In non-small cell lung cancer (NSCLC), preclinical studies suggest that this compound can reverse resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) like icotinib (B1223) and anaplastic lymphoma kinase (ALK) inhibitors such as crizotinib (B193316) nih.gov. Synergistic effects have also been observed with conventional chemotherapeutics, including etoposide, cisplatin, gemcitabine (B846), and doxorubicin (B1662922), particularly in models of rituximab/chemotherapy-resistant B-cell lymphoma (RRCL) nih.gov.

A prominent area of preclinical research involves this compound's combination with immune checkpoint inhibitors (ICIs). Preclinical evidence demonstrates a synergistic effect between this compound and anti-PD-1 monoclonal antibodies. In studies utilizing MC38 syngeneic tumors, the combination of this compound and an anti-PD-1 monoclonal antibody significantly inhibited tumor growth compared to either agent alone huyabio.comresearchgate.net. This enhanced efficacy is partly mediated by this compound's ability to modulate the tumor microenvironment, including the upregulation of major histocompatibility complex (MHC) I and II molecules and improved functions of dendritic cells and antigen-presenting cells nih.govhuyabio.comresearchgate.netnih.gov. This compound also promotes the M1 polarization of macrophages, contributing to its in vivo antitumor efficacy when combined with anti-PD-L1 nih.gov.

Table 1: Preclinical Tumor Growth Inhibition by this compound Monotherapy in Xenograft Models

| Model Type | Tumor Growth Inhibition Range | Reference |

| Mouse and Human Xenograft Models | 25% to 84% | biomedres.us |

Evaluation of Survival Benefit in Preclinical Disease Models

Preclinical studies consistently indicate that this compound provides a survival benefit, especially when integrated into combination therapies. A key factor contributing to improved survival outcomes in various disease models is this compound's capacity to enhance immune cell-mediated tumor cell cytotoxicity haematologica.orghuyabio.comnih.govamegroups.org.

In murine cancer models, the combination of this compound with immune checkpoint inhibitors has been shown to reduce tumor growth and extend survival biomedres.usresearchgate.net. Specifically, the combination of this compound and an anti-PD-1 monoclonal antibody led to tumor regression and improved survival in MC38 syngeneic tumor models biomedres.ushuyabio.com. This observed antitumor response is partly dependent on CD8+ T cell populations, with flow cytometry profiling revealing increased CD8+ T cell infiltration in tumors following combination treatment nih.gov. This compound also enhances the cytotoxic effects of human peripheral mononuclear cells ex vivo on K562 target cells, mediated by the upregulation of proteins involved in NK cell functions, such as NKG2D and granzymes huyabio.com.

Furthermore, in preclinical models of adult T-cell leukemia (ATL), the combined in vitro effects of this compound and another agent (referred to as BDM in one study) were replicated in a murine model, suggesting that this combination could additively prolong the survival of patients with relapsed/refractory progressive ATL researchgate.net. These findings underscore this compound's potential to improve survival through diverse mechanisms, including direct tumor suppression and significant immunomodulation . It has been demonstrated that an intact host immune system is crucial for achieving sustained anticancer responses against both solid and hematological tumors with HDAC inhibitors, including this compound amegroups.org.

Tucidinostat and Immune System Modulation in the Tumor Microenvironment

Enhancement of Antitumor Immune Responses

Tucidinostat (B48606) enhances various components of the antitumor immune response through epigenetic modifications within the TME frontiersin.orghuyabio.combiomedres.usresearchgate.net.

This compound has been shown to enhance immune cell-mediated tumor cell killing activity cancer-research-network.comhaematologica.org. It specifically stimulates human peripheral mononuclear cells to exert cytotoxic effects on target cells, partly by upregulating proteins involved in Natural Killer (NK) cell functions, such as NKG2D and granzymes huyabio.combiomedres.us. This NK activity has also been observed in peripheral white blood cells from lymphoma patients who responded to this compound administration huyabio.combiomedres.us. The pharmacological concentrations required to activate NK-mediated activities by this compound in vitro, ex vivo, and in patients are typically between 100 and 500 nM, concentrations at which cytotoxicity against normal cells is not evident huyabio.combiomedres.us.

This compound modulates the function of antigen-presenting cells (APCs), including dendritic cells (DCs) and monocytes frontiersin.orghuyabio.com. Research indicates that this compound enhances the expression of costimulatory molecules on human monocytes, suggesting an improved antigen-presenting function nih.govnih.govresearchgate.netdntb.gov.ua. Gene expression analysis of tumors treated with this compound has revealed significant changes in immune checkpoints and enhanced dendritic cell and antigen-presenting cell functions, alongside the modulation of Major Histocompatibility Complex (MHC) class I and II molecules frontiersin.orghuyabio.combiomedres.us. This suggests that this compound mediates epigenetic modifications that lead to improved efficacy of immune checkpoint inhibitors frontiersin.orghuyabio.combiomedres.us. A considerable increase in the surface expression of CD86 and HLA-DR has been observed on the monocyte fraction after 24 hours of this compound treatment, promoting increased antigen presentation and costimulatory capacities .

This compound promotes the migration and infiltration of CD8+ T cells into tumors frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This is partially achieved by increasing the activity of C-C motif chemokine ligand 5 (CCL5) via NF-κB signaling nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Increased serum CCL5 levels have been observed after this compound treatment, consistent with enhanced intratumoral CD8+ T cell expression nih.gov. The presence and phenotype of tumor-infiltrating CD8+ T cells, recruited by locally secreted chemokines, are considered key predictors of immunotherapy response nih.gov.

Furthermore, this compound activates CD8+ Cytotoxic T Lymphocyte (CTL)-mediated antigen-specific cellular antitumor activity huyabio.combiomedres.us. It has been reported to induce the expression of the leukemia-specific antigen preferentially expressed antigen in melanoma (PRAME) in cell lines and leukemia blasts, leading to increased PRAME-specific and CTL-mediated in vitro cytotoxicity against leukemia huyabio.combiomedres.usguidetopharmacology.org. The pharmacological concentrations of this compound required to activate antigen-specific CTL activities in vitro, ex vivo, and in patients are between 100 and 500 nM, without evident cytotoxicity against normal cells huyabio.combiomedres.us.

This compound significantly promotes M1 polarization of macrophages both in vitro and in vivo nih.govnih.govfrontiersin.orgresearchgate.net. This M1 polarization is crucial for an effective antitumor immune response nih.gov. Studies in murine tumor models (4T1, LLC, and CT26) have shown that this compound increases the in vivo antitumor efficacy of anti-programmed cell death ligand 1 antibody (aPD-L1) by promoting M1 macrophage polarization nih.govnih.govfrontiersin.org. For instance, mRNA expression levels of M1-like macrophage markers such as inducible nitric oxide synthase (iNOS) and CD86, as well as MHC-II, were increased in macrophage cell lines and bone marrow-derived macrophages after this compound treatment nih.gov. Tumor-conditioned medium from this compound-treated tumor cells also promoted M1 polarization of macrophages, suggesting that factors secreted by tumor cells in response to this compound can repolarize tumor-associated macrophages .

Here is a summary of this compound's effects on immune cells:

| Immune Cell Type | Effect of this compound | Key Findings / Mechanism | Source |

| Natural Killer (NK) Cells | Increased cytotoxicity | Upregulation of NKG2D and granzymes; observed in peripheral white blood cells of lymphoma patients. | cancer-research-network.comhuyabio.combiomedres.us |

| Antigen-Presenting Cells (Dendritic Cells, Monocytes) | Enhanced function | Increased expression of costimulatory molecules (e.g., CD86, HLA-DR) on monocytes; modulation of MHC class I and II molecules. | frontiersin.orgnih.govhuyabio.comnih.govbiomedres.usresearchgate.netdntb.gov.ua |

| CD8+ T Cells (CTLs) | Increased infiltration and activity | Promotes migration via increased CCL5 activity (NF-κB signaling); enhances PRAME-specific CTL-mediated cytotoxicity. | frontiersin.orgnih.govhuyabio.comnih.govbiomedres.usresearchgate.netresearchgate.netresearchgate.netguidetopharmacology.org |

| Macrophages | M1 polarization | Increases expression of M1 markers (iNOS, CD86, MHC-II); repolarizes tumor-associated macrophages. | nih.govnih.govfrontiersin.orgresearchgate.net |

Promotion of Effector T-Cell Infiltration and Function (e.g., CD8+ T Cell Recruitment, Cytotoxic T Lymphocyte (CTL) Activity)

Regulation of Immunosuppressive Elements

This compound also contributes to the regulation of immunosuppressive elements within the TME, which is crucial for overcoming resistance to immunotherapies frontiersin.org.

This compound, as a subtype-selective HDAC inhibitor, has been shown to decrease and functionally inhibit the expansion of regulatory T cells (Tregs) frontiersin.orgresearchgate.net. This repression of Treg expansion generally favors the antitumor immune response huyabio.combiomedres.us. In T-cell non-Hodgkin lymphoma (NHL) patients, this compound combined with chemotherapy led to a significant loss of PD-1 expression on Tregs, a phenomenon not observed with chemotherapy alone, indicating this compound's role in regulating PD-1 expression on these immunosuppressive cells frontiersin.org. This modulation of Tregs helps to overcome the immunosuppressive tumor microenvironment frontiersin.org.

Mechanisms of Drug Resistance and Tucidinostat S Role in Overcoming Them

Tucidinostat (B48606) in Overcoming Resistance to Other Antineoplastic Agents

Counteracting Chemotherapy Resistance (e.g., in B-cell Lymphoma)

This compound has demonstrated synergistic effects with conventional chemotherapeutic agents, particularly in hematologic malignancies such as B-cell lymphoma. In rituximab/chemotherapy-resistant B-cell lymphoma (RRCL) cell lines, this compound has been shown to reverse resistance through B-cell translocation gene 1 (BTG1)-mediated autophagy. guidetopharmacology.orgwikipedia.org Preclinical studies indicate synergistic effects when this compound is combined with chemotherapeutics like etoposide, cisplatin, and gemcitabine (B846) in RRCL cell lines. guidetopharmacology.org Furthermore, in peripheral T-cell lymphoma (PTCL) cell lines, this compound exhibited a synergistic effect with doxorubicin (B1662922) by increasing DNA damage and apoptosis. guidetopharmacology.org

In Diffuse Large B-cell Lymphoma (DLBCL), a common subtype of non-Hodgkin lymphoma, this compound has shown efficacy in combination with standard immunochemotherapy regimens. A phase III trial (DEB study) demonstrated that combining this compound with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) significantly improved the complete response rate (CRR) and event-free survival (EFS) in previously untreated DLBCL patients with double expression of MYC and BCL2. The CRR was 73.0% in the this compound group compared to 61.8% in the placebo group (p=0.014), and the 24-month EFS rate was 58.9% versus 46.2% (HR=0.68, p=0.018). citeab.comwikipedia.org Additionally, studies have identified CREBBP-deficiency as a potential predictive biomarker for better response to this compound monotherapy in DLBCL, with sensitivity mediated through transcriptional inhibition of cell cycle progression. guidetopharmacology.org

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type (Preclinical) | Observed Effect | Citation |

| Etoposide | RRCL | Synergistic reversal of chemotherapy resistance | guidetopharmacology.org |

| Cisplatin | RRCL | Synergistic reversal of chemotherapy resistance | guidetopharmacology.org |

| Gemcitabine | RRCL | Synergistic reversal of chemotherapy resistance | guidetopharmacology.org |

| Doxorubicin | PTCL | Synergistic increase in DNA damage and apoptosis | guidetopharmacology.org |

Overcoming Endocrine Therapy Resistance (e.g., Aromatase Inhibitors, Estrogen Receptor Signaling)

Endocrine therapy resistance is a significant challenge in the treatment of hormone receptor-positive (HR+) breast cancer. This compound has shown promise in overcoming this resistance, particularly when combined with aromatase inhibitors (AIs) like exemestane (B1683764). The ACE study, a randomized, double-blind, placebo-controlled phase 3 trial, demonstrated that this compound plus exemestane significantly improved progression-free survival (PFS) in postmenopausal patients with advanced HR-positive breast cancer. The median PFS was 7.4 months in the this compound group compared to 3.8 months in the exemestane monotherapy group. guidetopharmacology.orgciteab.comwikipedia.orgciteab.com

This compound functions as an epigenetic modulator that can downregulate estrogen-independent growth factor signaling pathways and restore sensitivity to anti-estrogen agents. citeab.com While the exact mechanisms of endocrine resistance are complex, involving modifications in estrogen receptor (ER) signaling (e.g., ER downregulation, ESR1 mutation), activation of alternative growth signaling pathways, and epigenetic reprogramming, this compound's HDAC inhibitory activity contributes to addressing these issues. hznu.edu.cnamericanelements.com Real-world data further support the efficacy of this compound-based therapy in HR+/HER2- advanced breast cancer patients, including those with primary or secondary endocrine resistance. hznu.edu.cn

Table 2: Clinical Efficacy of this compound in Endocrine Therapy Resistance

| Combination Therapy | Patient Population | Median PFS (this compound + Partner) | Median PFS (Control/Monotherapy) | Citation |

| This compound + Exemestane | Postmenopausal HR+ advanced breast cancer | 7.4 months | 3.8 months (Exemestane only) | guidetopharmacology.orgciteab.comwikipedia.org |

| This compound + Endocrine Therapy | HR+/HER2− advanced breast cancer (real-world) | 4.43 months | Not directly comparable | hznu.edu.cn |

Addressing Resistance to CDK4/6 Inhibitors

Cyclin-dependent kinase 4/6 (CDK4/6) inhibitors combined with endocrine therapy have become standard first- or second-line treatments for HR-positive, HER2-negative advanced breast cancer. However, primary or acquired resistance to CDK4/6 inhibitors eventually occurs, necessitating alternative therapeutic strategies. wikidata.org this compound, often in combination with endocrine therapy, is being explored as an option for patients who have progressed on prior CDK4/6 inhibitor treatment. wikidata.orgnih.govnih.gov

Studies have shown that sequential this compound treatment after CDK4/6 inhibitor failure resulted in a median PFS of 4.5 months. wikidata.org While comparative studies exist (e.g., abemaciclib-based therapy versus this compound-based therapy post-palbociclib), this compound remains a viable option, particularly in regions where it is approved for solid tumors. americanelements.com Preliminary data suggest that PIK3CA mutation may be associated with resistance to this compound therapy in this context. wikidata.org

Overcoming Immunotherapy Resistance

Immune checkpoint inhibitors (ICIs) targeting PD-1/PD-L1 have revolutionized cancer treatment, but primary and acquired resistance limit their long-term efficacy. guidetopharmacology.orgwikipedia.orgcenmed.com this compound has been shown to improve the effectiveness of ICIs through various immunomodulatory mechanisms. guidetopharmacology.orgwikipedia.orgcenmed.comnih.govguidetopharmacology.org

Key mechanisms include:

Epigenetic Modulations: this compound induces epigenetic changes in the tumor microenvironment, leading to the upregulation of major histocompatibility complex (MHC) I and II, which are crucial for antigen presentation and immune recognition. guidetopharmacology.orgnih.gov

Enhanced Immune Cell Activity: It enhances immune cell-mediated cytotoxicity, activates natural killer (NK) cells, and promotes the infiltration and activity of CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.govnih.gov

Chemokine Modulation: this compound can enhance the activity of chemokine ligand 5 (CCL5) and increase the expression of co-stimulatory molecules on monocytes, promoting the migration of CD8+ T cells into tumors. cenmed.com The synergistic use of this compound and anti-PD-1 antibodies has been shown to increase the expression of CCL5 and CXCL9, suppressing tumor growth. cenmed.com

NF-κB Pathway Attenuation: It can attenuate the NF-κB signaling pathway, further contributing to immune potentiation. cenmed.com

CAR-T Cell Therapy Enhancement: In preclinical settings, this compound has been shown to promote the expression of CD22 on B-cell tumor cells, thereby enhancing the function of CD22 chimeric antigen receptor T (CAR-T) cells. It can also transcriptionally activate phorbol-12-myristate-13-acetate-induced protein 1 (NOXA), a biomarker for CAR-T cell therapy drug resistance. nih.gov

Molecular Pathways Implicated in Cross-Resistance

This compound's ability to overcome drug resistance is intrinsically linked to its modulation of key molecular signaling pathways and epigenetic landscapes within cancer cells.

Compensatory Signaling Pathway Activation (e.g., MAPK, PI3K/AKT, WNT/β-catenin)

Drug resistance often involves the activation of compensatory signaling pathways that bypass the effects of targeted therapies. This compound, as an HDAC inhibitor, can influence these pathways. It has been shown to inhibit kinases in the PI3K/Akt and MAPK/Ras signaling pathways, which are frequently dysregulated in various cancers and contribute to drug resistance. uni.luamericanelements.comwikipedia.org By modulating these pathways, this compound can induce cell cycle arrest and promote apoptosis in susceptible tumor cells. uni.luwikipedia.org

For instance, the PI3K/AKT and MAPK pathways are critical for cell growth and survival, and their aberrant activity is often observed in melanoma resistance to targeted therapies. americanelements.comwikipedia.org The WNT/β-catenin pathway is also implicated in cancer stemness and drug resistance, particularly in hepatocellular carcinoma and triple-negative breast cancer, by regulating cell proliferation and promoting resistance to various inhibitors. guidetopharmacology.orgciteab.comcenmed.comguidetopharmacology.orginvivochem.cn While direct detailed research findings on this compound's specific impact on WNT/β-catenin in resistance are less explicit in the provided snippets, its general epigenetic modulation and inhibition of PI3K/AKT and MAPK pathways suggest a broader influence on these interconnected survival cascades.

Epigenetic Modifications Contributing to Resistance

Epigenetic modifications, such as histone acetylation and deacetylation, play a central role in regulating gene expression and chromatin structure. Aberrant HDAC activity is a major contributor to drug resistance by leading to chromatin compaction and transcriptional repression, which can silence tumor suppressor genes and enhance the expression of oncogenes. ebiohippo.comwikipedia.org

This compound, by inhibiting specific HDAC isoforms (HDAC1, HDAC2, HDAC3, and HDAC10), restores histone acetylation levels. symansis.comuni.luebiohippo.com This epigenetic reprogramming can reverse the altered gene expression patterns that contribute to drug resistance. nih.govnih.govciteab.com By modulating the epigenetic landscape, this compound can re-sensitize tumor cells to existing therapies, promote tumor cell differentiation, and mitigate epithelial-mesenchymal transition (EMT), thereby impeding tumor metastasis and recurrence. cenmed.comnih.gov This ability to modify epigenetic marks makes this compound a valuable tool in overcoming acquired resistance and enhancing the efficacy of various anti-cancer treatments. wikipedia.orgciteab.com

MDM2 Overexpression

MDM2 (Mouse Double Minute 2 homolog) is an E3 ubiquitin ligase that plays a critical role in regulating the tumor suppressor protein p53. Overexpression or amplification of MDM2 is a recognized mechanism of drug resistance in various malignancies, primarily by promoting the degradation of p53, thereby suppressing p53-mediated apoptosis and cell cycle arrest nih.govjci.orgnih.gove-century.usfrontiersin.org. MDM2 overexpression can also contribute to drug resistance by promoting the epithelial-mesenchymal transition (EMT) process in tumor cells jci.orge-century.us.

While MDM2 inhibitors are being investigated to counteract MDM2 overexpression and restore p53 activity, thereby enhancing sensitivity to various anti-cancer agents nih.govnih.govamegroups.orgfrontiersin.org, direct evidence of this compound specifically inhibiting MDM2 is not explicitly detailed in the provided search results. However, as an HDAC inhibitor, this compound induces epigenetic reprogramming and can modulate pathways that influence cell cycle control and apoptosis nih.govhaematologica.orgfrontiersin.org. HDAC inhibitors, as a class, are known to impact p53 pathways indirectly by affecting the expression of genes involved in cell cycle regulation, such as p21, which is a downstream target of p53 nih.gov. This broad epigenetic influence of this compound may contribute to overcoming resistance mechanisms associated with MDM2 overexpression, particularly when used in combination with other therapies.

Epithelial-Mesenchymal Transition (EMT)/TGF-β/Smad3 Crosstalk

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell polarity and cell-to-cell adhesion, gaining migratory and invasive properties characteristic of mesenchymal cells. EMT is a well-established mechanism contributing to cancer metastasis and drug resistance, including resistance to chemotherapy and targeted drugs nih.govnih.govamegroups.orgfrontiersin.orgspandidos-publications.comwjgnet.comdovepress.commdpi.comnih.govmednexus.org. The transforming growth factor-beta (TGF-β) signaling pathway is a major inducer of EMT nih.govdovepress.commdpi.com. Upon activation, TGF-β receptors phosphorylate Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, driving the EMT program nih.govnih.govamegroups.orgfrontiersin.orgspandidos-publications.comwjgnet.comdovepress.commdpi.com. Inhibition of Smad3, paradoxically, has also been associated with inducing resistance to CDK4/6 inhibitors nih.govfrontiersin.orgspandidos-publications.com.

This compound's role in overcoming EMT-mediated resistance has been suggested in preclinical studies. For instance, HDAC inhibitors, including this compound, have been implicated in the suppression of EMT by influencing the expression of master regulators of EMT, such as the ZEB family of transcription factors dntb.gov.ua. This suggests that this compound, as an HDAC inhibitor, can epigenetically modulate gene expression profiles associated with EMT, potentially reversing the mesenchymal phenotype and restoring sensitivity to anti-cancer agents. Furthermore, this compound has been shown to reverse chemotherapeutic resistance in certain contexts frontiersin.org.

CDK2-Cyclin E Axis Activation

The activation of the Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E axis is a significant mechanism of acquired resistance to CDK4/6 inhibitors, particularly in hormone receptor-positive (HR+) breast cancer jci.orge-century.usfrontiersin.orgnih.govamegroups.orgfrontiersin.orgfrontiersin.orgspandidos-publications.comwjgnet.comamegroups.cnselleckchem.com. CDK4/6 inhibitors primarily induce G1 phase cell cycle arrest by preventing the phosphorylation of the retinoblastoma protein (Rb) by CDK4/6-Cyclin D complexes frontiersin.orgfrontiersin.org. However, when the CDK2-Cyclin E axis becomes hyperactive, it can bypass this inhibition by directly phosphorylating Rb, thereby releasing E2F transcription factors and promoting cell cycle progression into the S phase, despite CDK4/6 inhibition e-century.usfrontiersin.orgnih.govfrontiersin.orgwjgnet.comamegroups.cn. Overexpression or amplification of Cyclin E1/E2 (CCNE1/2) is a common driver of this resistance e-century.usfrontiersin.orgfrontiersin.orgfrontiersin.orgwjgnet.com.

This compound, as an HDAC inhibitor, has demonstrated efficacy in combination with endocrine therapies to overcome resistance in HR+ breast cancer, including cases that have progressed on CDK4/6 inhibitors nih.govnih.govnih.gov. While the precise molecular mechanism of how this compound directly inhibits the CDK2-Cyclin E axis is not explicitly detailed, HDAC inhibitors can affect cell cycle machinery and gene expression nih.govhaematologica.orgfrontiersin.orgfrontiersin.org. The ability of this compound to enhance the activity of CDK4/6 inhibitors, potentially through modulating the CIP/KIP family of CDK inhibitors, suggests an indirect role in overcoming resistance related to cell cycle bypass mechanisms like the CDK2-Cyclin E axis activation nih.gov. Preclinical studies have shown that this compound affects cell cycle machinery frontiersin.org. Therefore, this compound's broad epigenetic effects on cell cycle regulation may contribute to re-sensitizing cancer cells that have developed resistance through this pathway.

Preclinical Combination Therapy Strategies with Tucidinostat

Combinations with Targeted Therapies

PARP Inhibitors

Preclinical studies have explored the synergistic potential of combining tucidinostat (B48606) with poly(ADP-ribose) polymerase (PARP) inhibitors. The rationale for this combination often stems from the ability of HDAC inhibitors to induce a "BRCAness" phenotype in cancer cells by reducing the efficiency of homologous recombination (HR), a critical DNA repair pathway. mdpi.comresearchgate.net This renders cancer cells more vulnerable to PARP inhibition, leading to synthetic lethality. mdpi.commdpi.com

While general HDACi and PARPi synergy has been observed with agents like panobinostat (B1684620) or vorinostat (B1683920) combined with talazoparib (B560058) or olaparib (B1684210) in breast and ovarian cancer cell lines, demonstrating synergistic cytotoxicity mdpi.com, specific preclinical evidence indicates that combining this compound with certain PARP inhibitors, such as APG-5918, can further enhance their cytotoxic effects. dovepress.com Beyond direct DNA repair pathway interference, PARP inhibition has also been shown to increase the expression of programmed death-ligand 1 (PD-L1) in cells deficient in BRCA2, suggesting a potential broader mechanistic interplay that could be leveraged in combination with immunotherapeutic strategies. mdpi.com

Combinations with Radiotherapy (e.g., Radiosensitization, Cancer Stemness Inhibition)

This compound has demonstrated synergistic effects when combined with radiotherapy in preclinical models, leading to enhanced therapeutic outcomes. nih.gov This combination is particularly noted for its ability to induce cell apoptosis and suppress cancer stemness. nih.gov Cancer stem cells (CSCs) are recognized for their inherent resistance to conventional radiotherapy and chemotherapy, playing a significant role in treatment failure and disease recurrence. amegroups.cn

A notable preclinical study in lung squamous cell carcinomas revealed that the synergistic effects of this compound and radiotherapy were mediated through the regulation of the mir375-Eukaryotic translation initiation factor 4 gamma 3 (EIF4G3) axis. nih.gov This mechanistic insight highlights how this compound contributes to radiosensitization by influencing specific molecular pathways involved in cell survival and stemness. Strategies that disrupt DNA repair mechanisms or target pathways contributing to radioresistance, such as those associated with CSCs, are crucial for improving radiotherapy efficacy. amegroups.cnmednexus.org By modulating gene expression and chromatin structure, this compound can sensitize tumor cells to radiation-induced damage and inhibit the self-renewal capacity of CSCs.

Combinations with Immunotherapeutic Agents (e.g., PD-1/PD-L1 Checkpoint Blockade)

Preclinical investigations have provided strong evidence for the synergistic activity of this compound when combined with immunotherapeutic agents, particularly immune checkpoint inhibitors targeting PD-1 or PD-L1. nih.govmdpi.comnih.gov In murine tumor models, such as MC38 tumors, the combination of this compound with an anti-PD-1 monoclonal antibody significantly inhibited tumor growth more effectively than either agent alone. mdpi.comnih.gov

The mechanistic basis for this synergy involves this compound's profound modulatory effects on the tumor immune microenvironment (TME). These effects include:

Enhanced Antigen Presentation: this compound upregulates the expression of major histocompatibility complex (MHC) class I and II molecules, thereby improving the ability of tumor cells to present antigens to immune cells. nih.govmdpi.comnih.gov It also enhances the functions of dendritic cells and other antigen-presenting cells. mdpi.comnih.gov

Increased T-cell Infiltration and Activation: this compound promotes the migration and infiltration of cytotoxic CD8+ T cells into tumors. This is partly achieved by increasing the activity and secretion of C-C motif chemokine ligand 5 (CCL5) and C-X-C motif chemokine ligand 9 (CXCL9), which are crucial for T-cell recruitment, via the NF-κB signaling pathway.

Macrophage Polarization: this compound significantly promotes the M1 polarization of macrophages, shifting the TME towards an anti-tumorigenic, pro-inflammatory state.

Co-stimulatory Molecule Expression: It enhances the expression of co-stimulatory molecules on human monocytes, further supporting robust antigen-presenting function.

PD-L1 Modulation: this compound influences PD-L1 expression and its nuclear localization, a process regulated by HDAC2, which impacts pro-inflammatory pathways and immune checkpoint gene control. nih.govmdpi.comnih.gov This modulation is critical for overcoming primary and adaptive resistance to immune checkpoint blockade.

These immunomodulatory effects collectively contribute to a more permissive TME for anti-tumor immune responses, enhancing the efficacy of PD-1/PD-L1 checkpoint blockade.

Combinations with Endocrine Therapies (e.g., Exemestane (B1683764), Fulvestrant)

The preclinical rationale for combining this compound with endocrine therapies, such as exemestane and fulvestrant (B1683766), primarily revolves around its capacity to restore estrogen receptor (ER) dependency in endocrine-resistant breast cancer cells. mdpi.com Histone deacetylase inhibitors like this compound can reprogram distorted transcription, which is a key factor in the development of endocrine resistance. mdpi.com

While extensive clinical data support the efficacy of this compound in combination with exemestane, demonstrating improved progression-free survival in hormone receptor-positive, HER2-negative breast cancer nih.govmdpi.com, the specific preclinical data detailing the synergistic mechanisms of this compound with fulvestrant are less extensively documented in the available literature compared to exemestane. However, the general principle that HDAC inhibitors can re-sensitize hormone-resistant cells by epigenetic modulation provides a strong theoretical basis for such combinations. Clinical trials are exploring combinations that include this compound with fulvestrant, often alongside other targeted agents, indicating a recognized potential for synergy in overcoming resistance in heavily pretreated settings. nih.gov

Mechanistic Basis of Combination Synergy and Enhanced Antitumor Activity

The enhanced antitumor activity observed with this compound in combination therapies is rooted in its multifaceted mechanistic actions, primarily as an epigenetic modulator. This compound, by inhibiting Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10, leads to increased histone acetylation. nih.gov This epigenetic reprogramming alters gene expression, influencing critical cellular processes such as cell cycle regulation, apoptosis, and differentiation. nih.gov

The synergistic effects can be broadly categorized:

Immune System Reprogramming: this compound plays a pivotal role in modulating the tumor microenvironment (TME) to enhance anti-tumor immunity. This involves:

Antigen Presentation Enhancement: Upregulation of MHC class I and II molecules on tumor cells facilitates their recognition and elimination by immune cells. nih.govmdpi.comnih.gov

Immune Cell Recruitment and Activation: Increased production of chemokines like CCL5 and CXCL9 promotes the infiltration and activation of cytotoxic CD8+ T cells.

Immune Checkpoint Modulation: By influencing PD-L1 expression and its nuclear localization (an HDAC2-dependent process), this compound can convert "cold" tumors into "hot" ones, making them more susceptible to immune checkpoint blockade. nih.govmdpi.comnih.gov

Macrophage Repolarization: Promotion of M1 macrophage polarization shifts the TME from an immunosuppressive to an immunostimulatory state.

DNA Damage Response (DDR) Sensitization: In combination with PARP inhibitors or radiotherapy, this compound can induce a "BRCAness" phenotype by impairing homologous recombination DNA repair pathways. mdpi.comresearchgate.net This renders cancer cells more susceptible to DNA damaging agents and PARP inhibition, exploiting synthetic lethality. mdpi.commdpi.com

Overcoming Resistance Mechanisms: this compound's ability to reprogram gene expression helps overcome various resistance mechanisms. For instance, in endocrine therapy, it can restore estrogen receptor dependency in resistant breast cancer cells. mdpi.com Its broad epigenetic modulation can also target compensatory signaling pathways that emerge during resistance to other targeted therapies. mdpi.com

Inhibition of Cancer Stemness: The suppression of cancer stem cells, particularly when combined with radiotherapy, addresses a key mechanism of treatment resistance and tumor recurrence, contributing to more durable responses. nih.gov

In essence, this compound's capacity to concurrently target multiple aberrant pathways, modulate the immune landscape, and interfere with DNA repair mechanisms provides a robust mechanistic basis for its observed synergy and enhanced antitumor activity in diverse preclinical combination therapy strategies.

Advanced Research Methodologies and Future Research Directions

Development and Application of Novel Preclinical Research Models

The development of novel preclinical research models is crucial for accurately assessing the efficacy and mechanisms of action of tucidinostat (B48606). Traditional 2D cell cultures and conventional tumor spheroids often fail to fully recapitulate the heterogeneity and complex tumor microenvironment (TME) found in vivo, which significantly influences therapeutic outcomes. nih.gov

Organoid Models: Patient-derived organoids (PDOs) are emerging as powerful tools in drug discovery and validation for immunotherapy and combination therapies. These 3D models preserve the complex diversity and physical architecture of original tumor tissues, including epithelial, vascular endothelial, and stromal cells. nih.gov They can accurately model functional interactions within the TME, which is essential for preclinical evaluation. nih.gov Studies have utilized organoid models, including those from breast cancer and colorectal cancer, to assess the efficacy of HDAC inhibitors like this compound. nih.govbiorxiv.org For instance, a study screening epigenetic compounds using 3D organoid models for triple-negative breast cancer (TNBC) identified HDAC inhibitors, including panobinostat (B1684620), as potent inhibitors of tumor growth. nih.gov this compound has also been evaluated in neoplastic colon organoid models. biorxiv.org

Patient-Derived Xenograft (PDX) Models: PDX models, generated from fresh patient biopsy samples, maintain the patient's tumor characteristics and can be used to study drug responses in a more clinically relevant setting. researchgate.netresearchgate.net These models are instrumental in evaluating this compound's efficacy, both as a monotherapy and in combination with other agents. For example, PDX models of diffuse large B-cell lymphoma (DLBCL) have been used to investigate the response of regulatory networks to this compound, alone or in combination with doxorubicin (B1662922). researchgate.net Such models help in understanding the drug's impact on tumor volume and gene expression profiles, including pathways like NF-κB, MAPK, WNT, and NOTCH signaling. researchgate.net

Elucidation of Complex Molecular Networks and Therapeutic Crosstalk

Understanding the intricate molecular networks and therapeutic crosstalk modulated by this compound is essential for optimizing its use, particularly in combination therapies. This compound's effects extend beyond direct tumor cell cytotoxicity to include immunomodulatory mechanisms and interactions with various signaling pathways. huyabio.com

Immune Microenvironment Modulation: this compound has been shown to remodel the tumor microenvironment (TME) to an anti-cancer phenotype. nih.govnih.govhuyabio.com It can enhance dendritic cell and antigen-presenting cell functions, and modulate MHC class I and II molecules, suggesting improved efficacy of immune checkpoint inhibitors (CPIs). frontiersin.orghuyabio.com Preclinical studies have demonstrated that this compound combined with anti-PD-1 or anti-PD-L1 antibodies significantly inhibits tumor growth and can overcome resistance to these agents. nih.govhuyabio.com This synergy is partly mediated by increasing the activity of C-C motif chemokine ligand 5 (CCL5) via NF-κB signaling, promoting CD8+ T cell infiltration into tumors. nih.gov this compound also promotes M1 polarization of macrophages and enhances the expression of costimulatory molecules on human monocytes, suggesting improved antigen-presenting function. nih.gov

Signaling Pathway Interactions: this compound inhibits the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov It can also reactivate latent HIV via the NF-κB signaling pathway. hiv.gov In DLBCL, this compound's mechanism involves cell cycle machinery, and it can synergize with AURKA inhibitors. frontiersin.org It has also been reported to reverse bortezomib (B1684674) resistance through enhanced reactive oxygen species (ROS) production and DNA damage, and to enhance the anti-AML activity of venetoclax (B612062) by increasing DNA double-strand breaks. frontiersin.org

Drug Resistance Reversal: this compound has shown potential in overcoming drug resistance in various contexts. For example, it can restore sensitivity to PARP inhibitors in TNBC and reverse resistance to EGFR-TKI icotinib (B1223) and ALK inhibitor crizotinib (B193316) in non-small cell lung cancer (NSCLC). nih.govtandfonline.com It can also overcome rituximab-mediated downregulation of CD20 in DLBCL. frontiersin.org

Investigating this compound in Non-Oncological Research Contexts (e.g., HIV Latency Reversal)

Beyond oncology, this compound is being investigated for its potential in non-cancer diseases, particularly its role as a latency-reversing agent (LRA) for HIV. hiv.govnih.govnih.govhiv.gov

HIV Latency Reversal: One of the main challenges in curing HIV is the presence of latent HIV reservoirs in resting CD4+ T cells, where the virus remains hidden and inactive, unaffected by antiretroviral therapy (ART). hiv.gov this compound, as an HDACi, promotes histone acetylation, leading to chromatin relaxation and transcriptional activation, thereby reactivating latent HIV. hiv.gov Research indicates that this compound, when added to ART, can robustly reactivate latent HIV and modestly reduce the latent HIV reservoir size. hiv.govhiv.gov Clinical trials have evaluated this compound in combination with ART or other immunotherapies (e.g., CAR-T or T cell receptor (TCR)-T cell therapy, or investigational antibody therapy ASC22) to reduce the latent HIV reservoir. hiv.govhiv.gov While effective in activating latent HIV, significant reduction in reservoir size often requires additional strategies, such as enhancing T cell function. hiv.govhiv.gov

Other Non-Oncological Applications: this compound is also being investigated for its potential in disorders with immune deregulation, such as idiopathic thrombocytopenic purpura (ITP) and chronic graft-versus-host disease (cGVHD). nih.gov Low-dose HDAC inhibitors, including this compound, have been reported to enhance the number and function of Foxp3+ regulatory T (Treg) cells, thereby enhancing immunosuppression. nih.gov

Strategies for Developing More Selective and Potent Epigenetic Modulators

The development of more selective and potent epigenetic modulators, including HDAC inhibitors like this compound, is a key area of future research. mdpi.commdpi.comnih.gov The goal is to maximize therapeutic efficacy while minimizing off-target effects and dose-limiting toxicities often associated with pan-HDAC inhibitors. mdpi.comoup.com

Isoform-Specific Targeting: this compound itself exemplifies a subtype-selective HDAC inhibitor, targeting HDAC1, 2, 3, and 10. wikipedia.orgnih.govselleckchem.com Future strategies focus on designing even more isoform-specific or domain-specific inhibitors that target only single proteins or individual domains within multi-domain proteins. mdpi.com This approach aims to achieve a higher degree of selectivity, potentially leading to safer and more effective therapies. mdpi.com

Targeted Delivery Systems: Advances in nanotechnology offer opportunities for developing more effective delivery systems, such as nanoparticles, to achieve site-specific drug delivery and improve therapeutic concentrations while avoiding off-target effects. mdpi.comnih.gov

Combinatorial Approaches: Combining epigenetic modulators with other therapies is a crucial strategy. For instance, this compound's synergistic effects with immune checkpoint inhibitors, endocrine therapy, and other targeted agents highlight the potential of rational combination strategies to overcome drug resistance and enhance anti-tumor responses. nih.govnih.govfrontiersin.orghuyabio.comtandfonline.comamegroups.org Research is exploring combinations that prime the tumor microenvironment or reactivate suppressive immune responses. amegroups.org

Targeted Protein Degradation (TPD): Beyond inhibition, targeted protein degradation using PROTAC (Proteolysis Targeting Chimeras) degraders is a powerful strategy for epigenetic targets. core.ac.uk TPD can achieve improved selectivity and functionally recapitulate genetic knockdown by completely removing the target protein, potentially overcoming resistance mechanisms associated with occupancy-based inhibitors. core.ac.uk

Q & A

Q. What is the mechanism of action of tucidinostat, and how does its subtype selectivity influence therapeutic outcomes?

this compound is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor targeting HDAC1, HDAC2, HDAC3, and HDAC10. Its selectivity minimizes off-target effects compared to pan-HDAC inhibitors, potentially reducing toxicity while maintaining efficacy. Preclinical studies demonstrate that HDAC inhibition by this compound induces chromatin remodeling, reactivates tumor suppressor genes, and promotes apoptosis in cancer cells . This selectivity is critical in optimizing therapeutic windows, particularly in malignancies like peripheral T-cell lymphoma (PTCL) and hormone receptor-positive breast cancer, where subtype-specific HDAC dysregulation drives pathogenesis.

Q. What are the primary efficacy endpoints and safety considerations for this compound in hormone receptor-positive breast cancer based on phase 3 trials?

In the phase 3 ACE trial (NCT02482753), this compound combined with exemestane significantly improved median progression-free survival (PFS) compared to placebo (7.4 vs. 3.8 months; HR 0.75, 95% CI 0.58–0.98; p = 0.033) in postmenopausal patients with endocrine-resistant advanced breast cancer. However, 48% of patients required treatment interruptions due to adverse events (AEs), including hematological toxicities (neutropenia, thrombocytopenia) and hypokalemia . These findings underscore the need for proactive toxicity monitoring and dose adjustments in clinical practice.

Q. How is this compound administered in relapsed/refractory PTCL, and what long-term efficacy data support its use?

this compound is administered orally at 30 mg twice weekly (BIW) in PTCL. In a phase IIb trial with extended follow-up, the median overall survival (OS) was 21.3 months, with 13% of patients receiving treatment for >1 year (up to 44 months). Dose reductions (52.7%) and interruptions (72.7%) were common, but manageable with supportive care. The objective response rate (ORR) was 46%, with durable responses observed in a subset of patients .

Advanced Research Questions

Q. How does the combination of this compound with immune checkpoint inhibitors (ICIs) modulate the tumor microenvironment (TME) to overcome PD-1/PD-L1 resistance?

Preclinical studies show this compound enhances antigen presentation by upregulating MHC class I/II molecules and dendritic cell activation. In the HBI-8000-302 trial, this compound (30 mg BIW) combined with nivolumab (240 mg biweekly) demonstrated a 38.5% ORR in anti-PD-1-naïve melanoma patients. Mechanistically, this compound reverses immunosuppressive TME features by reducing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby synergizing with ICIs .

Q. What methodological approaches are employed to optimize dosing regimens of this compound in combination therapies?

Phase 1b/2 trials, such as HBI-8000-302, use a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD). For this compound with nivolumab, the recommended phase 2 dose (RP2D) was 30 mg BIW, balancing efficacy (ORR: 38.5%) and safety (grade ≥3 AEs: 53.8%) . Pharmacodynamic biomarkers (e.g., HDAC activity inhibition, cytokine profiling) are integrated to validate target engagement and guide dose adjustments.

Q. How do subgroup analyses in the DEB study inform the use of this compound in DLBCL patients with MYC/BCL2 double expression?

In the phase 3 DEB trial, this compound + R-CHOP improved 24-month event-free survival (EFS) in double-expressor (DE) DLBCL (58.9% vs. 46.2% with placebo; HR 0.68, p = 0.018). Subgroup analyses revealed consistent EFS benefits across high-risk populations, including patients with IPI scores 3–5 and elevated LDH. The complete response (CR) rate was higher with this compound (73.0% vs. 61.8%; p = 0.014), supporting its role in frontline DE-DLBCL therapy .

Q. How do researchers reconcile contradictory findings between trials regarding this compound’s efficacy and toxicity?

Discrepancies in toxicity profiles (e.g., higher hematological AEs in ACE vs. lower rates in DEB) may stem from differences in combination regimens (exemestane vs. R-CHOP) and patient populations (advanced breast cancer vs. untreated DLBCL). For example, the ACE trial reported 48% treatment interruptions due to AEs , whereas the DEB trial observed manageable toxicity with R-CHOP . Methodologically, adaptive trial designs (e.g., dose modifications, biomarker-driven enrollment) are critical to balance efficacy and safety.

Q. What ongoing clinical trials explore novel combinations of this compound with targeted therapies?

Active trials include:

- This compound + PI3Kδ inhibitor parsaclisib in relapsed/refractory B-cell malignancies (NCT05154227).

- This compound + decitabine post-CAR-T failure in non-Hodgkin’s lymphoma (NCT04914275).

- This compound + tofacitinib in relapsed extranodal NK/T-cell lymphoma (NCT04807591) .

These studies aim to exploit epigenetic-immune synergies and overcome resistance mechanisms.

Data Contradiction Analysis

- Efficacy in Breast Cancer : The ACE trial reported a 7.4-month PFS , while a smaller phase 2 trial showed a 7.6-month PFS but higher ORR (25%) . Differences may reflect patient heterogeneity (e.g., prior therapies, biomarker status).

- TME Modulation : Preclinical data suggest this compound enhances ICI efficacy , yet phase 3 trials in breast cancer emphasize hematological toxicity risks . This highlights the need for context-specific combinatorial strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.